molecular formula C21H18ClN3O4S B2618820 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 850933-09-4

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2618820
CAS No.: 850933-09-4
M. Wt: 443.9
InChI Key: HTDYWQDTWYKQGF-UHFFFAOYSA-N
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Description

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale. Safety and environmental considerations are also important factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The sulfonyl and oxazole groups may also contribute to the compound’s activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to its combination of the indole, sulfonyl, and oxazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-14-10-20(24-29-14)23-21(26)13-30(27,28)19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDYWQDTWYKQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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